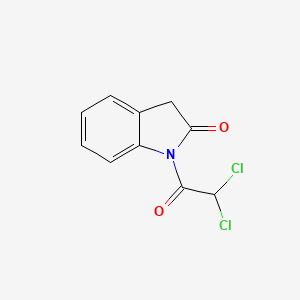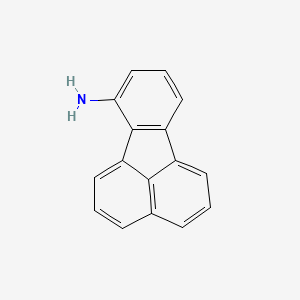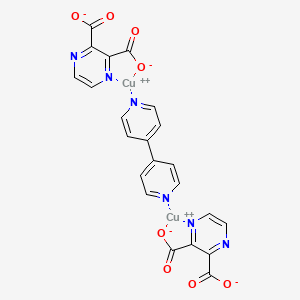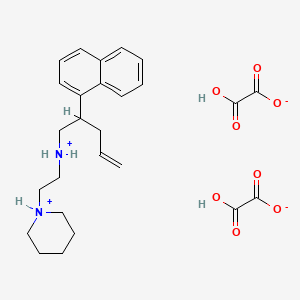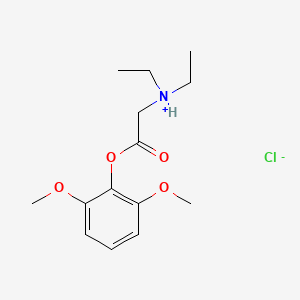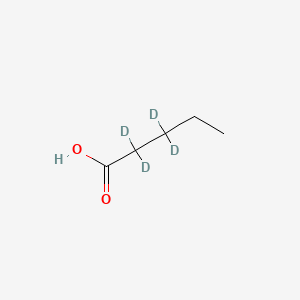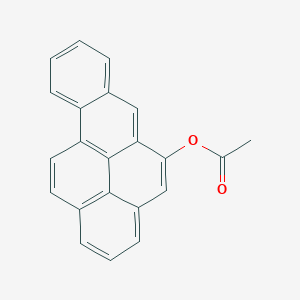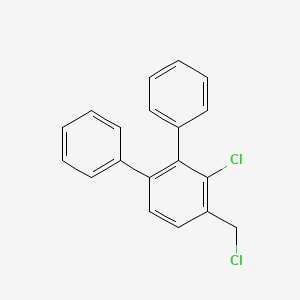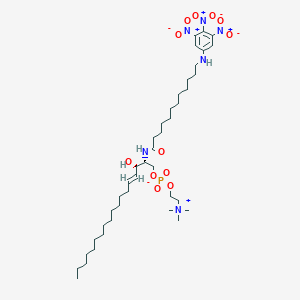
TNPAL-Sphingomyelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TNPAL-Sphingomyelin involves the reaction of sphingomyelin with trinitrophenylaminolauroyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as chloroform or methanol . The product is then purified using techniques such as thin-layer chromatography (TLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
TNPAL-Sphingomyelin undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Substitution: The trinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions include amino derivatives of this compound and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
TNPAL-Sphingomyelin has several scientific research applications:
Mécanisme D'action
TNPAL-Sphingomyelin exerts its effects by serving as a substrate for sphingomyelinase enzymes. The enzyme hydrolyzes the sphingomyelin to produce ceramide and phosphorylcholine . Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis, cell growth, and differentiation . The molecular targets and pathways involved include the sphingomyelin signaling pathway and the ceramide-mediated apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingomyelin: A naturally occurring sphingolipid found in cell membranes.
Ceramide: A product of sphingomyelin hydrolysis and a key signaling molecule.
Sphingosine-1-phosphate: A bioactive lipid derived from ceramide that regulates cell survival and proliferation.
Uniqueness
TNPAL-Sphingomyelin is unique due to its synthetic trinitrophenylaminolauroyl group, which allows it to be used as a specific substrate for sphingomyelinase assays. This makes it a valuable tool in biochemical research for studying sphingomyelin metabolism and related diseases .
Propriétés
Formule moléculaire |
C41H73N6O12P |
|---|---|
Poids moléculaire |
873.0 g/mol |
Nom IUPAC |
[(E,2R,3S)-3-hydroxy-2-[12-(3,4,5-trinitroanilino)dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H73N6O12P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)36(34-59-60(56,57)58-31-30-47(2,3)4)43-40(49)28-25-22-19-16-14-17-20-23-26-29-42-35-32-37(44(50)51)41(46(54)55)38(33-35)45(52)53/h24,27,32-33,36,39,42,48H,5-23,25-26,28-31,34H2,1-4H3,(H-,43,49,56,57)/b27-24+/t36-,39+/m1/s1 |
Clé InChI |
BBNMABNSMKBCGK-UWNFNMISSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


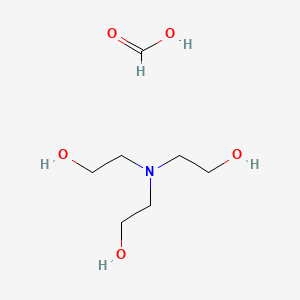
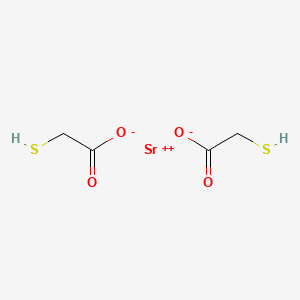

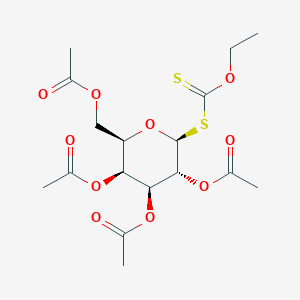

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
